molecular formula C15H10N4O3S B10923373 6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923373
M. Wt: 326.3 g/mol
InChI Key: JMRSUCDBKSIRDD-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including furan, thiazole, and oxazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the core heterocyclic rings, followed by the introduction of substituents. Common reagents used in these reactions include furan-2-carboxylic acid, thiazole derivatives, and oxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .

Scientific Research Applications

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H10N4O3S

Molecular Weight

326.3 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H10N4O3S/c1-8-12-9(13(20)18-15-16-4-6-23-15)7-10(11-3-2-5-21-11)17-14(12)22-19-8/h2-7H,1H3,(H,16,18,20)

InChI Key

JMRSUCDBKSIRDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4

Origin of Product

United States

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